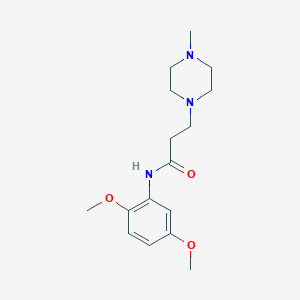
N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a synthetic organic compound characterized by its unique chemical structure This compound features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, a propionamide chain, and a dimethyl-morpholinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide typically involves multiple steps:
Formation of the Phenyl Intermediate: The starting material, 3,5-dimethoxybenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding Schiff base.
Reduction: The Schiff base is reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Acylation: The resulting amine is then acylated with a propionyl chloride derivative to form the propionamide.
Morpholine Introduction: Finally, the dimethyl-morpholinyl group is introduced via a nucleophilic substitution reaction, often using dimethylamine and morpholine under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification: Employing techniques such as crystallization, distillation, or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nitrating mixtures for electrophilic substitution.
Major Products
Oxidation: Phenolic or quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: Investigating its effects on cellular pathways and its potential as a biochemical tool.
Material Science: Exploring its properties for use in organic electronics or as a precursor for advanced materials.
Mécanisme D'action
The mechanism by which N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide exerts its effects depends on its interaction with molecular targets. Potential pathways include:
Receptor Binding: Acting as an agonist or antagonist at specific receptors.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Signal Transduction: Modulating intracellular signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-Dimethoxy-phenyl)-3-(morpholin-4-yl)-propionamide: Lacks the dimethyl substitution on the morpholine ring.
N-(3,5-Dimethoxy-phenyl)-3-(piperidin-4-yl)-propionamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is unique due to the presence of both methoxy groups and the dimethyl-morpholinyl moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C17H26N2O4 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-(3,5-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide |
InChI |
InChI=1S/C17H26N2O4/c1-12-10-19(11-13(2)23-12)6-5-17(20)18-14-7-15(21-3)9-16(8-14)22-4/h7-9,12-13H,5-6,10-11H2,1-4H3,(H,18,20) |
Clé InChI |
UZGUNDTXQXDRMA-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC(=CC(=C2)OC)OC |
SMILES canonique |
CC1CN(CC(O1)C)CCC(=O)NC2=CC(=CC(=C2)OC)OC |
Solubilité |
34.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248201.png)





![3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B248212.png)


![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide](/img/structure/B248217.png)
![3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide](/img/structure/B248222.png)
![Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate](/img/structure/B248223.png)

